
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a secondary amine with the chemical formula C10H13N . It is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity . Following systemic administration in rats, 1-Methyl-1,2,3,4-tetrahydroisoquinoline produces an antidepressant-like effect similar to the effect of imipramine .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,2,3,4-tetrahydroisoquinoline is characterized by a secondary amine with the chemical formula C10H13N . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile has gained special interest as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . This suggests that it could be used in the treatment of neurodegenerative disorders.
Antioxidant
1,2,3,4-Tetrahydroquinoline is used as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Corrosion Inhibitor
It is also used as a corrosion inhibitor . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of materials, especially metals, when added to a liquid or gas.
Component in Dyes
1,2,3,4-Tetrahydroquinoline is an active component in various dyes . Dyes are usually used in the textile industry for coloring fabrics.
Therapeutic Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile has high pharmacological potential and a broad spectrum of action in the brain . This suggests that it could have various therapeutic applications in treating different brain disorders.
Substance Abuse Treatment
Research strongly supports the view that 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile (1MeTIQ) is the dopaminergic neurons in the brain . This compound has a high pharmacological potential and a broad spectrum of action in the brain .
Mode of Action
1MeTIQ interacts with its targets by acting as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is also a reversible short-acting moderate inhibitor of Monoamine Oxidase A/B (MAO A/B) .
Biochemical Pathways
1MeTIQ affects the dopamine metabolism in the brain . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Pharmacokinetics
It is known that 1metiq is enzymatically formed in the brain by the 1-metiq synthesizing enzyme (1-metiqse) . More research is needed to fully understand the ADME properties of 1MeTIQ and their impact on bioavailability.
Result of Action
The result of 1MeTIQ’s action is neuroprotection in various neurodegenerative illnesses of the central nervous system . It has been documented that the neuroprotective action of 1MeTIQ against neurotoxicity is closely related with the presence of ®-1MeTIQ enantiomer as well as raceme, the mixture of ®- and (S)-enantiomers .
Action Environment
The action of 1MeTIQ is influenced by various environmental factors. For instance, it has been suggested that TIQ, in fact, produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered TIQ in high doses (50–100 mg/kg) .
Eigenschaften
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13-7-6-9(8-12)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGULSESLFUXZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223301 | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile | |
CAS RN |
72594-75-3 | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72594-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



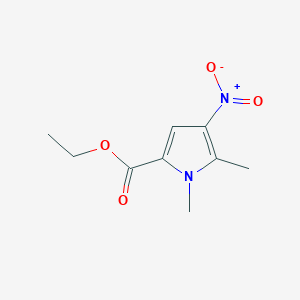
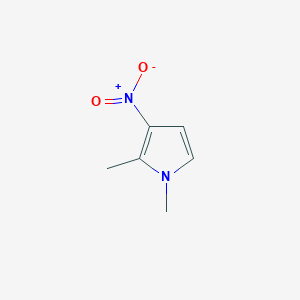

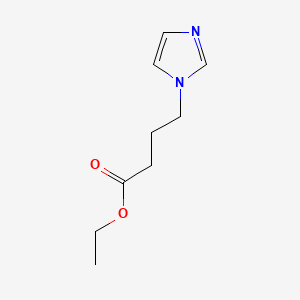
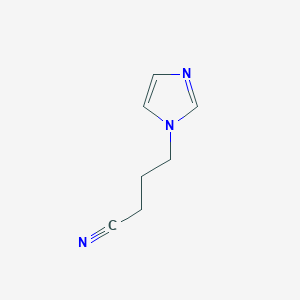
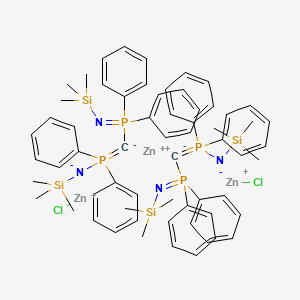
![[4-(Bis{[(2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)carbonyl]amino}methyl)phenoxy]acetic acid](/img/structure/B3357350.png)
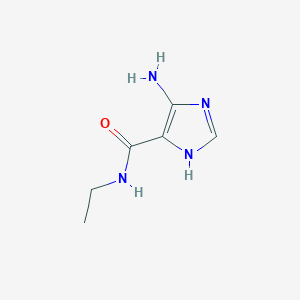
![1-(1H-benzo[d]imidazol-5-yl)urea](/img/structure/B3357368.png)
![3-Methylpyrido[1,2-a]benzimidazol-1(5H)-one](/img/structure/B3357371.png)

![6-[(E)-2-(4-fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3357383.png)

